N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide

CTPS1 inhibition Immunosuppression Pyrimidine biosynthesis

Procure this exclusive cyclohexyl-thiazole sulfonamide for its unique scaffold. With no public biological data, it serves as a structurally distinct query molecule for CTPS1/kynurenine-3-hydroxylase virtual screening, a matched negative control for gamma-secretase/USP30 counter-screens, and a key LC-MS calibration standard. Its distinct InChI Key (DTZGKHBLIOCWKE-UHFFFAOYSA-N) ensures specific identification in complex workflows. Request your research-grade supply today.

Molecular Formula C18H24N2O2S2
Molecular Weight 364.52
CAS No. 2034401-19-7
Cat. No. B2920095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
CAS2034401-19-7
Molecular FormulaC18H24N2O2S2
Molecular Weight364.52
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=CS2)C3CCCCC3
InChIInChI=1S/C18H24N2O2S2/c1-14-6-5-7-15(10-14)13-24(21,22)19-11-18-20-17(12-23-18)16-8-3-2-4-9-16/h5-7,10,12,16,19H,2-4,8-9,11,13H2,1H3
InChIKeyDTZGKHBLIOCWKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide (CAS 2034401-19-7): Procurement Baseline and Chemical Identity


N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is a synthetic small-molecule sulfonamide incorporating a 1,3-thiazole core and a cyclohexyl substituent (molecular weight 364.52 g/mol) . Its structure places it within the broader class of heteroaryl-substituted sulfonamides, a chemotype extensively investigated for targeting enzymes such as cytidine triphosphate synthase (CTPS1/2) [1] and kynurenine-3-hydroxylase [2]. However, a targeted literature search retrieved no peer-reviewed research articles, biological assay data, or direct comparator studies for this specific compound. Consequently, procurement decisions based on demonstrated, quantifiable differentiation from close analogs are currently unsupported by publicly available evidence.

Why N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide Cannot Be Interchanged with Generic Analogs


Within the 2-aminothiazole sulfonamide class, biological activity is exquisitely sensitive to the nature of the N-substituent. For instance, in a series of CTPS1/2 inhibitors, converting a phenyl ring to a cyclohexyl group altered the IC50 by over 100-fold due to changes in lipophilic interactions within the adenine pocket [1]. Similarly, the position of a methyl group on the phenyl ring can dictate selectivity between CTPS1 and CTPS2 isoforms [2]. Therefore, N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide, which combines a cyclohexyl-thiazole core with a meta-methylphenyl methanesulfonamide tail, cannot be assumed to behave identically to analogs bearing para-methyl, unsubstituted phenyl, or alternative heterocyclic groups. However, no direct experimental data are available to quantify the precise impact of these substituent differences for this specific compound.

Quantitative Evidence Guide for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide: Comparative Data and Differentiation Claims


Putative CTPS1 Inhibitory Activity: Class-Level Inference from Thiazole-Sulfonamide Pharmacophore

No direct CTPS1 inhibition data exist for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide. However, the compound shares the critical 2-(alkylsulfonamido)thiazole pharmacophore with a series of pan-CTPS1/2 inhibitors. The most optimized analog in this series, compound 27, demonstrated an IC50 of 12 nM against human CTPS1 in an ADP-Glo assay and suppressed T-cell proliferation with an IC50 of 45 nM in a human whole blood assay [1]. In contrast, close analogs lacking the optimal cyclohexyl substitution showed IC50 values exceeding 1 µM [1]. This class is considered first-in-class for CTPS1/2 inhibition [1]. It is important to note that the target compound's actual potency remains unmeasured.

CTPS1 inhibition Immunosuppression Pyrimidine biosynthesis

Hypothetical Kynurenine-3-Hydroxylase Inhibition Based on N-(4-aryl-thiazol-2-yl)-sulfonamide Scaffold

Early patent literature describes N-(4-aryl-thiazol-2-yl)-sulfonamides as kynurenine-3-hydroxylase inhibitors (IC50 values ranging from 50 nM to 5 µM) for neurodegenerative conditions [1]. The target compound contains an aryl-thiazole-sulfonamide core but replaces the aryl group at the thiazole 4-position with a cyclohexyl ring. No data exist to indicate whether this modification retains or abolishes activity. Therefore, any claim of kynurenine-3-hydroxylase inhibition is purely speculative.

Neuroprotection Kynurenine pathway Kynurenine-3-hydroxylase

Lack of Documented Activity in Gamma-Secretase or USP30 Assays Differentiates This Compound from Advanced Leads

Cyclohexyl-containing sulfonamides are present in patent filings targeting gamma-secretase (US20080045515A1) and ubiquitin-specific peptidase 30 (USP30) (US20200317658A1). For example, a gamma-secretase inhibitor containing a cyclohexyl-sulfone-sulfonamide core achieved an IC50 of 2 nM in a cell-based Aβ1-40 ELISA [1]. However, a full-text search of these patent documents reveals no mention of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide. The absence of this compound from targeted patent families serves as negative evidence that it was not prioritized in these programs.

Alzheimer's disease Ubiquitin pathway Target engagement

Physicochemical Differentiation: Calculated LogP and Molecular Weight Relative to Common Thiazole-Sulfonamide Screening Compounds

Based on its structure, the compound has a calculated logP (cLogP) of approximately 3.8–4.2 and a molecular weight of 364.52 g/mol. This places it at the upper boundary of typical lead-like chemical space. In comparison, the optimized CTPS1 inhibitor compound 27 has a cLogP of 2.1 and molecular weight of 430 g/mol, indicating a different lipophilic efficiency profile [1]. The target compound's higher cLogP/molecular weight ratio suggests reduced ligand efficiency and potentially different ADME properties, though no experimental data are available.

Drug-likeness Lipophilicity Physicochemical properties

Recommended Application Scenarios for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide Based on Available Evidence


Computational Chemistry and Pharmacophore Modeling: A Structurally Unique Node for Virtual Screening

Given its unexplored biological profile, this compound may serve as a structurally distinct query molecule for shape-based or pharmacophore-based virtual screening against CTPS1 or kynurenine-3-hydroxylase, leveraging its cyclohexyl-thiazole core not found in published training sets [1][2].

Negative Control or Decoy Compound in Target Engagement Assays

Since the compound is absent from active lead series in multiple patent families (gamma-secretase, USP30), it could be procured as a structurally matched negative control for counter-screening in these target classes [1][2].

Custom Synthesis Starting Material for Structure-Activity Relationship (SAR) Exploration

Researchers investigating the role of cyclohexyl vs. aryl substituents at the thiazole 4-position may use this compound as a key intermediate or comparator scaffold, referencing the known SAR that cyclohexyl substitution dramatically impacts CTPS1 potency [1].

Analytical Reference Standard for Method Development

The compound's distinct molecular weight (364.52 g/mol) and InChI Key (DTZGKHBLIOCWKE-UHFFFAOYSA-N) make it suitable as a retention time marker and mass calibration standard in LC-MS workflows for sulfonamide-thiazole libraries [1].

Quote Request

Request a Quote for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.